1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone
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Overview
Description
1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a bromo and dimethylamino group, linked to a phenyl ethanone moiety through a methyleneamino bridge. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine source reacts with the bromo-substituted furan.
Condensation Reaction: The final step involves a condensation reaction between the bromo-dimethylamino furan derivative and 4-aminoacetophenone in the presence of a base like sodium hydroxide to form the desired product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases like sodium hydroxide, and catalysts like palladium on carbon (Pd/C).
Scientific Research Applications
1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways involved may vary depending on the specific application, but common targets include bacterial enzymes and cellular receptors involved in signal transduction .
Comparison with Similar Compounds
1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone can be compared with other furan derivatives, such as:
2-Furoic Acid: Known for its antimicrobial properties, 2-furoic acid is a simpler furan derivative with a carboxylic acid group.
Furfuryl Alcohol: This compound is used in the production of resins and has applications in the polymer industry.
5-Nitrofurfural: Another furan derivative with notable antimicrobial activity, used in the synthesis of nitrofuran antibiotics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15BrN2O2 |
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Molecular Weight |
335.20 g/mol |
IUPAC Name |
1-[4-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H15BrN2O2/c1-10(19)11-4-6-12(7-5-11)17-9-13-8-14(16)15(20-13)18(2)3/h4-9H,1-3H3 |
InChI Key |
YMDSAWAEXFGGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(O2)N(C)C)Br |
Origin of Product |
United States |
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